Synthesis of Methyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate Hydrochloride: A Technical Guide
Synthesis of Methyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, a bicyclic amino acid ester of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the core 9-azabicyclo[3.3.1]nonane ring system, followed by functional group manipulations to install the desired carboxylate and conclude with the formation of the hydrochloride salt.
Synthetic Strategy Overview
The synthesis is conceptualized as a multi-step process, beginning with the well-established Robinson-Schöpf-type condensation to form a protected bicyclic ketone. This intermediate then undergoes a series of transformations including reduction, deprotection, oxidation, esterification, and finally, salt formation to yield the target compound.
Caption: Overall synthetic workflow for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride.
Experimental Protocols and Data
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This initial step involves the construction of the bicyclic ring system via a Robinson-Schöpf-type reaction.
Reaction Scheme:
Experimental Protocol:
A detailed procedure for this synthesis is provided by Organic Syntheses.[1] In a representative protocol, a jacketed, round-bottomed flask is charged with water and benzylamine. The mixture is cooled, and sulfuric acid is added, followed by glutaraldehyde and acetonedicarboxylic acid while maintaining a low temperature. A solution of sodium acetate is then added, and the reaction is aged.[1] Work-up involves pH adjustment, extraction, and purification to yield the desired product.
| Parameter | Value | Reference |
| Yield | 54-57% | [1][2] |
| Appearance | Pale orange solid | [2] |
| Molecular Formula | C15H19NO | |
| Molecular Weight | 229.32 g/mol | |
| ¹³C NMR (CDCl₃) | δ: 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7 | [1] |
Step 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The ketone at the 3-position is reduced to the corresponding alcohol. This can be achieved using various reducing agents, with sodium borohydride being a common choice.
Reaction Scheme:
Experimental Protocol:
To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol, cooled to 0 °C under a nitrogen atmosphere, sodium borohydride is added portion-wise.[2][3] The reaction mixture is then warmed to room temperature and stirred for several hours. The reaction is quenched, and the product is extracted to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2][3]
| Parameter | Value | Reference |
| Yield | ~100% (crude) | [2][3] |
| Appearance | Yellow solid | [2][3] |
| Molecular Formula | C15H21NO | |
| Molecular Weight | 231.34 g/mol |
Step 3: N-Debenzylation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The benzyl protecting group on the nitrogen atom is removed via catalytic hydrogenation.
Reaction Scheme:
Experimental Protocol:
A solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol and aqueous hydrochloric acid is treated with 10% palladium on carbon (or Pearlman's catalyst, Pd(OH)₂/C).[1][2][3] The mixture is stirred under a hydrogen atmosphere at elevated temperature and pressure for an extended period.[1][2][3] Filtration of the catalyst and removal of the solvent yields the debenzylated product.
| Parameter | Value | Reference |
| Yield | High (often used directly) | [2][3] |
| Appearance | Pale yellow solid | [2] |
| Molecular Formula | C8H15NO | |
| Molecular Weight | 141.21 g/mol |
Step 4: Oxidation of 9-Azabicyclo[3.3.1]nonan-3-ol to 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid
The secondary alcohol is oxidized to a carboxylic acid. Various oxidation methods can be employed, including those using nitroxyl radicals as catalysts.
Reaction Scheme:
Experimental Protocol (General):
A general approach for the oxidation of alcohols to carboxylic acids involves the use of stable nitroxyl radicals like TEMPO or the less sterically hindered 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of a co-oxidant. For instance, a catalytic system consisting of a nitroxyl radical and a co-catalyst can facilitate the aerobic oxidation of the alcohol. The specific conditions would need to be optimized for this substrate.
| Parameter | Value |
| Yield | Not specified (highly variable) |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
Step 5: Fischer Esterification to Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
The carboxylic acid is converted to its methyl ester via Fischer esterification.
Reaction Scheme:
Experimental Protocol (General):
The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The mixture is heated at reflux for several hours. The reaction is then cooled, and the excess methanol is removed under reduced pressure. The residue is worked up by neutralization and extraction to afford the methyl ester.
| Parameter | Value |
| Yield | Not specified (typically high) |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
Step 6: Formation of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
The final step is the formation of the hydrochloride salt to improve stability and solubility.
Reaction Scheme:
Experimental Protocol (General):
The free base, Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, is dissolved in a suitable solvent such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.
| Parameter | Value |
| CAS Number | 1363382-45-9 |
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 221.71 g/mol |
Logical Relationships in the Synthetic Pathway
The synthesis follows a logical progression of functional group transformations, where protecting groups are strategically used and removed.
Caption: Logical flow of the synthetic strategy.
This guide outlines a feasible and well-precedented synthetic route to Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride. The experimental protocols provided for the initial steps are robust and well-documented. While the protocols for the latter stages are more general, they are based on standard and reliable organic transformations. Researchers should optimize the conditions for the oxidation and esterification steps to achieve the best possible yields and purity for this specific substrate.
